molecular formula C14H15F5O2 B7993744 1-(3,5-Difluoro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone

1-(3,5-Difluoro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone

Cat. No.: B7993744
M. Wt: 310.26 g/mol
InChI Key: KYNANZNOKOPHDD-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone is a fluorinated acetophenone derivative characterized by a trifluoroethanone group attached to a phenyl ring substituted with two fluorine atoms at the 3- and 5-positions and a hexyloxy group at the 4-position. This structure combines electron-withdrawing fluorine atoms and a lipophilic hexyloxy chain, making it relevant in materials science and pharmaceutical research due to its unique electronic and solubility properties .

Properties

IUPAC Name

1-(3,5-difluoro-4-hexoxyphenyl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F5O2/c1-2-3-4-5-6-21-12-10(15)7-9(8-11(12)16)13(20)14(17,18)19/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNANZNOKOPHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone typically involves the introduction of fluorine atoms into the phenyl ring and the attachment of a hexyloxy group. One common method is the Friedel-Crafts acylation reaction, where a trifluoroacetyl chloride is reacted with a difluorohexyloxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis. Additionally, the purification process may include techniques such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

1-(3,5-Difluoro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from the compound’s unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways.

    Pathways Involved: The presence of fluorine atoms can enhance the compound’s binding affinity to its targets, potentially leading to more potent biological effects. The hexyloxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituents on Phenyl Ring Ketone Group Molecular Weight (g/mol) Reference
Target Compound 3,5-F₂, 4-(hexyloxy) CF₃CO- ~306.23*
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone 3,5-F₂, 2-OH CH₃CO- 172.13
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone 3,5-Cl₂, 4-H CF₃CO- 243.01
1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethanone 2,3,5,6-F₄, 4-OH CH₃CO- 208.11
1-[3,5-Difluoro-4-(isopentyloxy)phenyl]-2,2,2-trifluoroethanone 3,5-F₂, 4-(isopentyloxy) CF₃CO- ~292.25*

*Calculated based on molecular formulas.

Key Observations :

  • Hexyloxy vs. Hydroxyl Groups: The hexyloxy group in the target compound enhances lipophilicity compared to hydroxyl-substituted analogues (e.g., 1-(3,5-difluoro-2-hydroxyphenyl)ethanone), which are more polar and prone to hydrogen bonding .
  • Fluorine vs. Chlorine: The dichlorophenyl analogue (1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone) has higher molecular weight and distinct electronic effects due to chlorine’s larger atomic radius and weaker electronegativity compared to fluorine .
  • Trifluoroethanone vs. Acetophenone: The trifluoroethanone group increases electron-withdrawing effects, stabilizing the ketone and altering reactivity in nucleophilic additions compared to non-fluorinated acetophenones .

Insights :

  • Melting Points : Hydroxyl-substituted derivatives (e.g., tetrafluoro-hydroxyphenyl compound) exhibit higher melting points due to intermolecular hydrogen bonding .
  • Synthetic Complexity : The hexyloxy group in the target compound may require multi-step synthesis to introduce the alkoxy chain prior to acylation, contrasting with simpler acetylation routes for hydroxylated analogues .

Biological Activity

1-(3,5-Difluoro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound that has garnered attention in pharmaceutical and chemical research due to its unique structural properties. The presence of multiple fluorine atoms and a hexyloxy group may contribute to its biological activity, making it a candidate for various therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C13H14F5O\text{C}_{13}\text{H}_{14}\text{F}_5\text{O}

This structure features:

  • A difluorophenyl group
  • A hexyloxy substituent
  • A trifluoroethanone moiety

Biological Activity Overview

Research into the biological activity of this compound suggests potential applications in treating various diseases, particularly those involving oxidative stress and inflammation. The biological mechanisms are primarily attributed to its ability to modulate cellular pathways.

Antioxidant Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antioxidant properties. For instance, the ability to scavenge reactive oxygen species (ROS) is critical in preventing oxidative damage in cells. This antioxidant activity is particularly relevant in the context of:

  • Oxidative Stress : The compound may help mitigate oxidative stress-related disorders by reducing lipid peroxidation and enhancing cellular defense mechanisms.

Study 1: Antioxidant Potential Evaluation

A study conducted on fluorinated compounds similar to this compound demonstrated moderate antioxidant activity in cellular models. The results showed:

  • Increased tolerance against oxidative stress in Saccharomyces cerevisiae.
  • Enhanced survival rates in model organisms exposed to oxidants.
CompoundModel OrganismAntioxidant ActivityObservations
Compound ASaccharomyces cerevisiaeModerateIncreased lifespan under stress
Compound BGalleria mellonellaSignificantExtended larval survival

Study 2: Inhibition of Inflammatory Pathways

Another research effort focused on the anti-inflammatory potential of fluorinated compounds. The findings suggested that these compounds could inhibit key inflammatory mediators, potentially providing therapeutic benefits for conditions such as arthritis and cardiovascular diseases.

Mechanistic Insights

The biological activity of this compound may involve:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have been shown to affect CDK activity, which is crucial for cell cycle regulation.
  • Modulation of Gene Expression : The compound may influence transcription factors involved in oxidative stress responses.

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